molecular formula C8H17NO B1427223 [3-Methyl-1-(methylamino)cyclopentyl]methanol CAS No. 1339535-21-5

[3-Methyl-1-(methylamino)cyclopentyl]methanol

Cat. No.: B1427223
CAS No.: 1339535-21-5
M. Wt: 143.23 g/mol
InChI Key: BWVIEJUDHDGMIB-UHFFFAOYSA-N
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Description

[3-Methyl-1-(methylamino)cyclopentyl]methanol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol. This compound is characterized by its cyclopentyl ring structure, which is substituted with a methyl group and a methylamino group, along with a hydroxyl group attached to the methanol moiety.

Preparation Methods

The synthesis of [3-Methyl-1-(methylamino)cyclopentyl]methanol involves several steps, typically starting with the cyclopentyl ring formation followed by the introduction of the methyl and methylamino groups. The hydroxyl group is then added to complete the structure. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve large-scale chemical synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .

Chemical Reactions Analysis

[3-Methyl-1-(methylamino)cyclopentyl]methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated compound.

    Substitution: The methylamino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives with altered functional groups .

Scientific Research Applications

[3-Methyl-1-(methylamino)cyclopentyl]methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [3-Methyl-1-(methylamino)cyclopentyl]methanol involves its interaction with specific molecular targets and pathways within biological systems. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence neurotransmitter systems, potentially affecting mood and behavior .

Comparison with Similar Compounds

[3-Methyl-1-(methylamino)cyclopentyl]methanol can be compared with other similar compounds, such as:

    3-Methylmethcathinone (3-MMC): Another member of the cathinone family with similar structural features but different functional groups.

    Methcathinone: A related compound with a similar core structure but lacking the cyclopentyl ring.

    Methylone: A compound with a similar mechanism of action but different chemical structure.

Properties

IUPAC Name

[3-methyl-1-(methylamino)cyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7-3-4-8(5-7,6-10)9-2/h7,9-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVIEJUDHDGMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)(CO)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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